

# An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|--|--|
| Compound Name:       | Norfloxacin |           |  |  |  |  |  |  |
| Cat. No.:            | B1679917    | Get Quote |  |  |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **norfloxacin**, a widely used fluoroquinolone antibiotic. **Norfloxacin**'s clinical efficacy and physicochemical properties, such as solubility and bioavailability, are intrinsically linked to its solid-state structure. Understanding its various crystalline forms—polymorphs, hydrates, and co-crystals—is therefore of paramount importance in drug development and formulation. This document details the crystallographic data, intermolecular interactions, and experimental protocols associated with the structural elucidation of **norfloxacin**'s diverse solid forms.

### Crystalline Forms of Norfloxacin: An Overview

**Norfloxacin** is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice.[1] To date, several anhydrous polymorphs (Forms A, B, and C), various hydrated forms, and a range of co-crystals and salts have been identified and characterized.[1][2][3] The formation of these different solid-state structures can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of co-formers.[1][4]

The molecule's structure, featuring a carboxylic acid group and a piperazine ring, allows for the formation of a zwitterion in aqueous solution, which influences its solubility.[2] The ability to form various hydrogen bonds and  $\pi$ - $\pi$  stacking interactions is a key driver for the formation of different crystal structures.[2]



## **Quantitative Crystallographic Data**

The following tables summarize the key crystallographic parameters for several known forms of **norfloxacin**, including its anhydrous polymorphs, hydrates, and selected co-crystals. These data are essential for the identification and characterization of these solid forms.

Table 1: Crystallographic Data for Anhydrous Norfloxacin Polymorphs

| Form      | Crys<br>tal<br>Syst<br>em | Spac<br>e<br>Grou<br>p | a (Å)         | b (Å) | c (Å) | α (°) | β (°) | y (°) | Z | Refer<br>ence |
|-----------|---------------------------|------------------------|---------------|-------|-------|-------|-------|-------|---|---------------|
| Form<br>A | Triclin<br>ic             | P-1                    | -             | -     | -     | -     | -     | -     | 1 | [2]           |
| Form<br>A | Mono<br>clinic            | P21/c                  | 8.553<br>2(4) | -     | -     | 90    | -     | 90    | - | [1][5]        |

Note: Conflicting data exists for Form A. Further research is needed for clarification. Data for Forms B and C were not available in the searched literature.

Table 2: Crystallographic Data for Norfloxacin Hydrates

| Hydr<br>ate<br>Form  | Crys<br>tal<br>Syst<br>em | Spac<br>e<br>Grou<br>p | a (Å) | b (Å) | c (Å) | α (°) | β (°) | у (°) | Z | Refer<br>ence |
|----------------------|---------------------------|------------------------|-------|-------|-------|-------|-------|-------|---|---------------|
| 1.25<br>Hydra<br>te  | Mono<br>clinic            | P21/c                  | -     | -     | -     | -     | -     | -     | - | [3][6]        |
| 1.125<br>Hydra<br>te | Mono<br>clinic            | P21/c                  | -     | -     | -     | -     | -     | -     | - | [3][6]        |

Table 3: Crystallographic Data for Selected Norfloxacin Co-crystals and Salts



| Co-<br>form<br>er/S<br>alt                | Stoi<br>chio<br>metr<br>y | Crys<br>tal<br>Syst<br>em | Spa<br>ce<br>Gro<br>up | a (Å)      | b<br>(Å)  | c (Å)     | α (°)       | β (°)      | y (°)      | Z | Refe<br>renc<br>e |
|-------------------------------------------|---------------------------|---------------------------|------------------------|------------|-----------|-----------|-------------|------------|------------|---|-------------------|
| Isoni<br>cotin<br>amid<br>e-<br>CHCI<br>3 | 1:1:1                     | -                         | -                      | -          | -         | -         | -           | -          | -          | - | [2]               |
| Succ<br>inate<br>Hydr<br>ate              | 1:0.5<br>:1               | -                         | -                      | -          | -         | -         | -           | -          | -          | - | [2]               |
| Malo<br>nate<br>Dihy<br>drate             | -                         | -                         | -                      | -          | -         | -         | -           | -          | -          | - | [2]               |
| Male<br>ate<br>Hydr<br>ate                | -                         | -                         | -                      | -          | -         | -         | -           | -          | -          | - | [2]               |
| Fum<br>aric<br>Acid                       | Vario<br>us               | -                         | -                      | -          | -         | -         | -           | -          | -          | - | [7]               |
| Reso<br>rcino                             | 1:1                       | -                         | -                      | -          | -         | -         | -           | -          | -          | - | [4]               |
| Nicot<br>inic<br>Acid                     | 1:1                       | Mon<br>oclini<br>c        | Pa                     | -          | -         | -         | -           | -          | -          | 4 | [8]               |
| Aceti<br>c                                | -                         | Tricli<br>nic             | -                      | 15.6<br>93 | 9.23<br>0 | 6.99<br>9 | 107.<br>376 | 90.3<br>84 | 96.9<br>82 | - | [9]               |







Acid Solv ate

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

## Intermolecular Interactions in Norfloxacin Crystals

The stability and packing of **norfloxacin** molecules in the crystalline state are governed by a network of non-covalent interactions.

### **Hydrogen Bonding**

Hydrogen bonds are the predominant interactions in **norfloxacin** crystals. The carboxylic acid group and the piperazine moiety are the primary sites for hydrogen bond donation and acceptance. In the anhydrous form A, the molecule exists as a zwitterion, with the piperazinyl nitrogen being protonated and the carboxylic group deprotonated. This facilitates strong N-H···O hydrogen bonds.[5] In co-crystals and salts, robust hydrogen bonds such as O-H···O, O-H···N, N-H···O, and N+-H···O- are commonly observed between **norfloxacin** and the coformer molecules.[2] Water molecules in hydrated forms play a crucial role in mediating hydrogen bond networks, which can lead to shifts from neutral to ionic hydrogen bonding between **norfloxacin** molecules.[6][10]

### $\pi$ - $\pi$ Stacking Interactions

The planar quinolone ring system of **norfloxacin** facilitates  $\pi$ - $\pi$  stacking interactions. These interactions contribute to the overall stability of the crystal lattice and often result in the formation of layered or columnar structures.[2]





Click to download full resolution via product page

Key intermolecular interactions in **norfloxacin** crystals.

# Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed for the comprehensive characterization of **norfloxacin**'s crystalline forms.

### **Crystallization Methods**

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[11][12]

- Solvent Evaporation: A common technique where a saturated solution of norfloxacin in a suitable solvent is allowed to evaporate slowly.[2]
- Slow Cooling: Crystallization is induced by gradually lowering the temperature of a saturated solution.[1]







- Vapor Diffusion: An effective method where a less volatile solvent containing **norfloxacin** is allowed to slowly mix with a more volatile anti-solvent.[1]
- Mechanochemical Grinding: Co-crystals can be prepared by grinding the active pharmaceutical ingredient (API) with a co-former, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[8][13]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. akjournals.com [akjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]



- 7. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item Crystal Structures of Norfloxacin Hydrates figshare Figshare [figshare.com]
- 11. x Ray crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 13. inis.iaea.org [inis.iaea.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679917#norfloxacin-crystal-structure-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com